molecular formula C16H21NO3 B3226962 tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate CAS No. 1259223-97-6

tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate

Cat. No. B3226962
CAS RN: 1259223-97-6
M. Wt: 275.34 g/mol
InChI Key: QDQZGIGAAGMGOE-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate, also known as TFB, is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate involves the inhibition of specific enzymes and pathways in cells. In cancer cells, tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In inflammatory cells, tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and the potential for therapeutic benefit.
Biochemical and Physiological Effects:
tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate has been shown to have various biochemical and physiological effects in cells. In cancer cells, tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate has been shown to induce apoptosis and inhibit cell proliferation. In inflammatory cells, tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate has been shown to decrease the production of inflammatory mediators. Additionally, tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate has been shown to have neuroprotective effects in the brain by decreasing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition and potential therapeutic benefit. However, one limitation of using tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate is its potential toxicity and side effects, which must be carefully monitored in experiments.

Future Directions

There are several future directions for research on tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate. One direction is the investigation of tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate as a potential therapeutic agent in the treatment of various cancers and inflammatory diseases. Another direction is the exploration of tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate in clinical trials.

Scientific Research Applications

Tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate has been studied for its potential therapeutic applications in various scientific fields. In cancer research, tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis. tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate has also been studied for its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate has been investigated for its potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

tert-butyl N-[1-(4-formylphenyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-16(9-4-10-16)13-7-5-12(11-18)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQZGIGAAGMGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147957
Record name Carbamic acid, N-[1-(4-formylphenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate

CAS RN

1259223-97-6
Record name Carbamic acid, N-[1-(4-formylphenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259223-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-formylphenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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